4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. Therefore, I am unable to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results. Therefore, I am unable to provide a detailed physical and chemical properties analysis .Scientific Research Applications
Pharmacological Properties and Clinical Use
- Metoclopramide, a related compound, demonstrates efficacy in facilitating radiological identification of lesions in the small intestine, easing emergency endoscopy, and reducing post-operative vomiting. Its rapid impact on gastro-intestinal motility includes improved tone and peristalsis of the stomach, enhanced pyloric activity, and accelerated gastric emptying. Interestingly, metoclopramide promotes the absorption of other drugs, indicating its potential in improving therapeutic efficacy (Pinder et al., 2012).
Synthesis and Reactivity
- Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematically reviewed, demonstrating the versatility of related structures in forming a wide range of cyclic and heterocyclic compounds. This highlights the potential of such compounds in synthetic chemistry for creating novel molecules with diverse applications (Kamneva et al., 2018).
Potential in CNS Acting Drugs
- A study identified functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This suggests the potential of such compounds, including benzamide analogs, in developing new CNS drugs with reduced adverse effects (Saganuwan, 2017).
Environmental and Analytical Studies
- The environmental fate, behavior, and toxicity of parabens, compounds related to benzamides, have been reviewed, indicating the continuous introduction and ubiquity of such compounds in surface water and sediments. This underscores the importance of understanding the environmental impact of related chemical structures (Haman et al., 2015).
Corrosion Inhibition
- Quinoline derivatives, which share structural similarities with benzamides, have been reviewed for their anticorrosive materials application. The review elucidates how these derivatives, through their high electron density, effectively form stable chelating complexes with surface metallic atoms, hinting at the broad applicability of related structures in corrosion inhibition (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLAMNRKBBMJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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